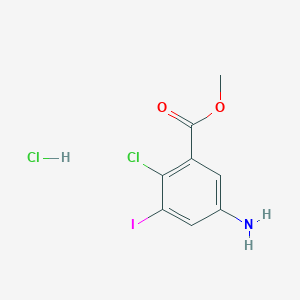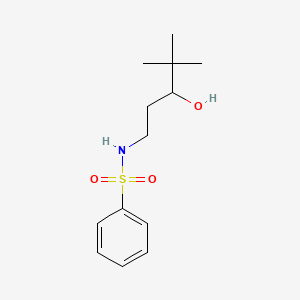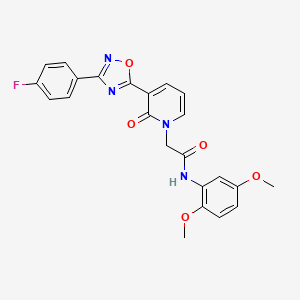![molecular formula C22H19N5O3 B2552747 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-47-5](/img/structure/B2552747.png)
3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical entity that appears to be derived from the isoquinoline-1,3-dione framework. This framework has been utilized in the design of aldose reductase inhibitors (ARIs), which are compounds that can inhibit the reduction of glyceraldehyde by aldose reductase enzyme, a key factor in diabetic complications . The isoquinoline-1,3-dione framework is versatile and can be modified to produce various analogues with potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of the isoquinoline-1,3-dione framework as a template. For instance, N'-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid analogues have been synthesized and evaluated for their aldose reductase inhibitory activity . The synthesis process often includes steps such as condensation reactions, isonicotinoylation, and quaternization with alkylating agents, as seen in the production of fused isoquinolines . These methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is a condensed pyrimidine system. This core may be functionalized at position 3 with a piperidin-4-yl group that is further linked to an isoquinoline-1-carbonyl moiety . The structure of related compounds has been confirmed using techniques such as NMR, IR, and UV spectroscopy . These techniques would be essential in analyzing the molecular structure of the compound to confirm its identity and purity.
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For example, the isoquinoline-1,3-dione derivatives have been shown to react with alkylamides in the presence of oxidizing agents to give aminated products . The pyrido[2,3-d]pyrimidine core could also be susceptible to regioselective amination, as demonstrated in related pyrimidine systems .
科学的研究の応用
Photodegradation Studies
Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share a structural resemblance to the compound , have shown these derivatives to be highly sensitive to photodegradation. They are found to be extremely unstable in alkaline mediums, labile in acidic mediums, and stable in neutral mediums. The introduction of certain groups, such as the 1,3,4-tetraisoquinoline group, has been observed to increase susceptibility to photodegradation, while the introduction of a carbonyl group and the tetrafluoromethyl group stabilizes the molecule against hydrolysis and oxidation, also increasing sensitivity to light (Muszalska et al., 2015).
Synthesis and Application in Chemistry
The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from certain precursors has been accomplished with excellent yields, showcasing the compound's versatility in chemical synthesis and potential applications in creating new chemical entities with varied biological activities (Majumdar & Mukhopadhyay, 2003).
Catalyzed Synthesis for Heterocyclic Derivatives
Copper(II)-catalyzed reactions involving acyl bromide, naphthoquinone, and pyridine or isoquinoline have been used to synthesize benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives, highlighting the compound's role in facilitating the synthesis of complex heterocyclic structures that could have significant pharmacological implications (Liu & Sun, 2012).
Novel Synthesis Routes
Research into novel synthesis routes for creating heterocyclic compounds based on isoquinoline-1,3-diones showcases the compound's utility in the development of new therapeutic agents, particularly in the context of antimicrobial and antitumor activities. These studies demonstrate the compound's potential as a key intermediate in synthesizing a wide range of biologically active molecules (Zaki et al., 2019).
特性
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-20-17-6-3-10-24-19(17)25-22(30)27(20)15-8-12-26(13-9-15)21(29)18-16-5-2-1-4-14(16)7-11-23-18/h1-7,10-11,15H,8-9,12-13H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJEBYBKIHPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)


![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)

